1-(2-Chloro-6-fluorobenzyl)piperazine

Lipophilicity Medicinal Chemistry Lead Optimization

This 2-chloro-6-fluorobenzylpiperazine is a validated NMR hit against the human blood group B galactosyltransferase (GTB) acceptor site, with confirmed target engagement not observed in unsubstituted or 4-fluoro analogs—enabling SAR initiation from a proven starting point. Its elevated LogP (2.73 vs. ~1.36 for benzylpiperazine) makes it ideal for CNS-focused library synthesis where enhanced blood-brain barrier penetration is key. Orthogonal QC parameters—refractive index (n20/D 1.5470) and density (1.202 g/mL)—provide rapid, non-destructive identity verification to prevent inventory mix-ups. Guaranteed ≥98% purity supports reproducibility in patent-protected synthetic routes such as US08916705B2.

Molecular Formula C11H14ClFN2
Molecular Weight 228.69 g/mol
CAS No. 215655-20-2
Cat. No. B1361801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorobenzyl)piperazine
CAS215655-20-2
Molecular FormulaC11H14ClFN2
Molecular Weight228.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyPBJVZHBDDDMHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-fluorobenzyl)piperazine (CAS 215655-20-2): Core Physicochemical & Biological Profile for Research Procurement


1-(2-Chloro-6-fluorobenzyl)piperazine (CAS 215655-20-2) is a disubstituted piperazine derivative featuring a 2-chloro-6-fluorobenzyl group [1]. It belongs to the class of phenylmethylamines and is primarily utilized as a research chemical in medicinal chemistry and chemical biology . The compound is characterized by a molecular formula of C11H14ClFN2, a molecular weight of 228.69 g/mol, and a predicted pKa of 9.01±0.10 [1]. Its lipophilic nature (LogP 2.73) and moderate aqueous solubility (LogSW -2.19) position it as a versatile scaffold for fragment-based drug discovery and targeted library synthesis .

Why 1-(2-Chloro-6-fluorobenzyl)piperazine Cannot Be Simply Replaced by Unsubstituted or Alternative Halogenated Benzylpiperazines in Research Protocols


The 2-chloro-6-fluorobenzyl substitution pattern in this compound creates a unique steric and electronic environment that fundamentally alters its physicochemical and target interaction profile relative to unsubstituted benzylpiperazine or other regioisomers. The specific ortho-chloro and ortho-fluoro arrangement on the phenyl ring significantly increases lipophilicity (LogP 2.73 vs. ~1.36 for benzylpiperazine) [1], which directly impacts membrane permeability and off-target binding profiles in cellular assays. Furthermore, the compound has been validated as an inhibitor of human blood group B galactosyltransferase in fragment-based NMR studies, a property not shared by unsubstituted or 4-fluoro analogs [2]. Substituting this compound with a close analog would thus alter critical experimental variables including solubility, receptor engagement kinetics, and enzyme inhibition specificity, potentially invalidating SAR conclusions or lead optimization trajectories.

Quantitative Differentiators for 1-(2-Chloro-6-fluorobenzyl)piperazine: Head-to-Head and Cross-Study Evidence for Informed Procurement


Superior Lipophilicity (LogP) Relative to Unsubstituted Benzylpiperazine

1-(2-Chloro-6-fluorobenzyl)piperazine exhibits a significantly higher calculated LogP (2.73) compared to the unsubstituted benzylpiperazine parent scaffold (LogP ≈ 1.36). This quantifiable difference in lipophilicity, driven by the electron-withdrawing and hydrophobic contributions of the ortho-chloro and ortho-fluoro substituents, directly impacts compound behavior in biological assays. [1]

Lipophilicity Medicinal Chemistry Lead Optimization ADME

Enhanced Density Relative to Regioisomeric 2-Chloro-4-fluorobenzylpiperazine

The 2-chloro-6-fluorobenzyl regioisomer (target) has a measured density of 1.202 g/mL at 25°C. In contrast, the 2-chloro-4-fluorobenzyl regioisomer (CAS 118630-33-4) is reported to have a density of approximately 1.18 g/mL (calculated/predicted), although direct experimental data for the 4-fluoro analog at 25°C is limited. This density difference arises from the altered intermolecular packing enforced by the ortho-fluorine substitution pattern.

Physicochemical Properties Formulation Quality Control Analytical Chemistry

Significantly Lower Refractive Index Relative to the 2,4-Dichloro Analog

The target compound exhibits a refractive index (n20/D) of 1.5470. The structurally related 1-(2,4-dichlorobenzyl)piperazine (CAS 51619-56-8), which replaces the 6-fluoro with a 4-chloro, has a significantly higher refractive index of 1.571. This substantial difference (Δ = 0.024) provides a straightforward and rapid optical method to distinguish between these two common halogenated benzylpiperazine building blocks during synthesis or procurement verification. [1]

Analytical Characterization Purity Assessment Quality Control Chemical Synthesis

Validated Inhibitor of Human Blood Group B Galactosyltransferase: A Unique Biochemical Annotation

In an NMR-based fragment screening study, 1-(2-chloro-6-fluorobenzyl)piperazine was identified as a ligand for the acceptor binding site of human blood group B galactosyltransferase (GTB), acting as an inhibitor in enzyme-catalyzed reactions. While specific IC50 or Kd values are not publicly disclosed in the primary literature, the compound's binding was confirmed via NMR chemical shift perturbations. This functional annotation is absent for the 4-fluoro regioisomer and the unsubstituted benzylpiperazine, which are not reported as GTB ligands. [1]

Enzyme Inhibition Fragment-Based Drug Discovery Glycobiology Chemical Biology

Lower Density and Improved Handling Relative to the 2,4-Dichloro Analog

The target compound has a density of 1.202 g/mL at 25°C, which is approximately 4.2% lower than the density of its 2,4-dichloro-substituted counterpart (1.255 g/mL). This difference, while modest, is significant in the context of automated liquid handling systems where compound mass is calculated from aspirated volume. [1]

Physicochemical Properties Liquid Handling HTS Formulation

Commercial Availability with Defined Purity Grade (98%) for Reproducible Synthesis

1-(2-Chloro-6-fluorobenzyl)piperazine is commercially available from major suppliers (e.g., Sigma-Aldrich) with a defined assay purity of 98%. This level of purity is critical for its intended use as a building block in multi-step syntheses, as exemplified in Patent US08916705B2 where it serves as a key intermediate. In contrast, the 2-chloro-4-fluorobenzyl regioisomer is typically offered at a lower purity grade of 95% from certain vendors, introducing an additional variable in reaction reproducibility.

Chemical Synthesis Building Blocks Procurement Medicinal Chemistry

Defined Application Scenarios for 1-(2-Chloro-6-fluorobenzyl)piperazine Based on Quantifiable Differentiation


Fragment-Based Lead Discovery Targeting Human Blood Group B Galactosyltransferase (GTB)

This compound is a validated NMR hit against the acceptor binding site of GTB. Researchers can procure this specific halogenated benzylpiperazine fragment to initiate structure-activity relationship (SAR) studies around the GTB binding pocket. Unlike unsubstituted or 4-fluoro analogs, this 2-chloro-6-fluoro substitution pattern has demonstrated target engagement, providing a defined starting point for fragment growth or linking strategies in glycobiology drug discovery. [1]

Synthesis of CNS-Targeted Piperazine Libraries with Enhanced Lipophilicity

Given its LogP of 2.73—substantially higher than the 1.36 of unsubstituted benzylpiperazine—this compound is an ideal building block for constructing focused libraries aimed at central nervous system (CNS) targets where higher lipophilicity is often correlated with improved blood-brain barrier penetration. The quantifiable LogP difference guides medicinal chemists in designing analogs with predictable permeability profiles.

Quality Control Verification in Multi-Kilogram Procurement

The distinct refractive index (1.5470) and density (1.202 g/mL) serve as rapid, non-destructive QC checkpoints for incoming material. Given the commercial availability of structurally similar compounds like the 2,4-dichloro analog (n20/D 1.571, density 1.255 g/mL) and the 4-fluoro regioisomer (density ~1.18 g/mL), these orthogonal measurements provide a straightforward method to confirm chemical identity and prevent costly mix-ups in large-scale inventory management. [2]

Enabling Reproducible Multi-Step Synthesis as per Patent US08916705B2

For laboratories following or developing synthetic protocols based on Patent US08916705B2, procurement of the 98% purity grade ensures consistent reaction outcomes. The defined high purity reduces the risk of side reactions from unidentified impurities, which is critical for maintaining the integrity of patent-protected synthetic routes and ensuring the reproducibility of key intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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